molecular formula C15H18N4O3S B2474356 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone CAS No. 457943-64-5

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2474356
CAS No.: 457943-64-5
M. Wt: 334.39
InChI Key: UIEHFGSXGIHTCE-UHFFFAOYSA-N
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Description

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone typically involves multi-step reactions. One common method includes the condensation of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with kinases or other regulatory proteins, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone is unique due to its specific structural features, such as the presence of both a pyrido[2,3-d]pyrimidine core and a morpholinoethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5,7-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-9-7-10(2)16-13-12(9)14(21)18-15(17-13)23-8-11(20)19-3-5-22-6-4-19/h7H,3-6,8H2,1-2H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHFGSXGIHTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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